Celad

描述

BenchChem offers high-quality Celad suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Celad including the price, delivery time, and more detailed information at info@benchchem.com.

属性

CAS 编号 |

99043-48-8 |

|---|---|

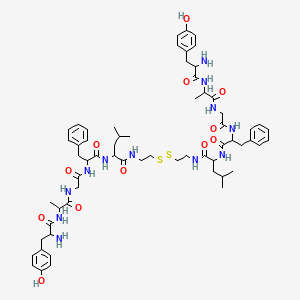

分子式 |

C62H86N12O12S2 |

分子量 |

1255.6 g/mol |

IUPAC 名称 |

2-[[2-[[2-[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoylamino]acetyl]amino]-3-phenylpropanoyl]amino]-N-[2-[2-[[2-[[2-[[2-[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoylamino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]ethyldisulfanyl]ethyl]-4-methylpentanamide |

InChI |

InChI=1S/C62H86N12O12S2/c1-37(2)29-49(73-61(85)51(33-41-13-9-7-10-14-41)71-53(77)35-67-55(79)39(5)69-57(81)47(63)31-43-17-21-45(75)22-18-43)59(83)65-25-27-87-88-28-26-66-60(84)50(30-38(3)4)74-62(86)52(34-42-15-11-8-12-16-42)72-54(78)36-68-56(80)40(6)70-58(82)48(64)32-44-19-23-46(76)24-20-44/h7-24,37-40,47-52,75-76H,25-36,63-64H2,1-6H3,(H,65,83)(H,66,84)(H,67,79)(H,68,80)(H,69,81)(H,70,82)(H,71,77)(H,72,78)(H,73,85)(H,74,86) |

InChI 键 |

VBKMVZHRPRDULM-UHFFFAOYSA-N |

SMILES |

CC(C)CC(C(=O)NCCSSCCNC(=O)C(CC(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)CNC(=O)C(C)NC(=O)C(CC4=CC=C(C=C4)O)N |

规范 SMILES |

CC(C)CC(C(=O)NCCSSCCNC(=O)C(CC(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)CNC(=O)C(C)NC(=O)C(CC4=CC=C(C=C4)O)N |

同义词 |

2-Ala-cystamine-dimer-Leu-enkephalin CELAD enkephalin-Leu, Ala(2)-cystamine-dimer- enkephalin-Leu, alanine(2)-cystamine-dimer- Leu-enkephalin, Ala(2)-cystamine dimer- leucine-enkephalin, Ala(2)-cystamine-dimer- |

产品来源 |

United States |

The Chemical Architecture and Biological Mechanisms of Celastrol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Celastrol, a quinone methide pentacyclic triterpenoid (B12794562) derived from the roots of the "Thunder God Vine" (Tripterygium wilfordii), has garnered significant attention in the scientific community for its potent anti-inflammatory, antioxidant, and anti-cancer properties. This technical guide provides an in-depth overview of the chemical structure, biological activity, and mechanisms of action of Celastrol, with a focus on its relevance to drug discovery and development. This document is intended to serve as a comprehensive resource for researchers and professionals in the field.

Chemical Structure and Properties

Celastrol is characterized by a complex pentacyclic triterpenoid framework. Its chemical formula is C₂₉H₃₈O₄, with a molecular weight of approximately 450.6 g/mol .[1] The structure features a quinone methide moiety, which is crucial for its biological activity.

Chemical Name: (9β,13α,14β,20α)-3-hydroxy-9,13-dimethyl-2-oxo-24,25,26-trinoroleana-1(10),3,5,7-tetraen-29-oic acid

Key Structural Features:

-

Pentacyclic triterpenoid core

-

Quinone methide group

-

Carboxylic acid functional group

The unique structural arrangement of Celastrol allows it to interact with a multitude of cellular targets, contributing to its diverse pharmacological effects.

Quantitative Bioactivity Data

The following table summarizes key quantitative data on the bioactivity of Celastrol from various in vitro studies.

| Target/Assay | Cell Line/System | IC₅₀ Value | Reference |

| Peroxidase activity of peroxiredoxin 1 | In vitro | 0.29 µM | [2] |

| Topoisomerase II activity | In vitro | 7.41 µM | [2] |

| Chymotrypsin-like activity of 20S proteasome | Purified enzyme | 2.5 µM | [3] |

| LPS-induced NO production | RAW264.7 macrophages | 0.23 µM | [3] |

| LPS-induced NF-κB activation | RAW264.7 macrophages | 0.27 µM | [3] |

| Cell Proliferation (RPMI 8226) | Human multiple myeloma cells | 0.52 µM | [3] |

| Cell Proliferation (KATOIII) | Human gastric carcinoma cells | 0.54 µM | [3] |

| Cell Proliferation (UM-SCC1) | Human head and neck squamous carcinoma cells | 0.76 µM | [3] |

| Cell Proliferation (U251MG) | Human glioblastoma cells | 0.69 µM | [3] |

| Cell Proliferation (MDA-MB-231) | Human breast cancer cells | 0.67 µM | [3] |

| Cell Viability (LNCaP, DU145, PC3) | Human prostate cancer cells | 0.05–1 µM | [4] |

| NOX1 Inhibition | Cellular assay | 410 nM | [5] |

| NOX2 Inhibition | Cellular assay | 590 nM | [5] |

| NOX4 Inhibition | Cellular assay | 2.7 µM | [5] |

| NOX5 Inhibition | Cellular assay | 3.13 µM | [5] |

Key Signaling Pathways and Mechanisms of Action

Celastrol exerts its biological effects by modulating several critical signaling pathways. The primary mechanisms include the inhibition of the NF-κB and PI3K/Akt/mTOR pathways, as well as the induction of apoptosis.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and cell survival. Celastrol has been shown to be a potent inhibitor of this pathway.[2][3] It can block the phosphorylation and subsequent degradation of IκBα, which in turn prevents the nuclear translocation of the p65 subunit of NF-κB.[6] This inhibition leads to the downregulation of NF-κB target genes involved in inflammation and cell proliferation.

Modulation of the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Dysregulation of this pathway is a hallmark of many cancers. Celastrol has been demonstrated to suppress the PI3K/Akt/mTOR pathway, contributing to its anti-cancer effects.[4][7] It inhibits the phosphorylation of key downstream effectors such as Akt and mTOR, leading to cell cycle arrest and apoptosis.

Induction of Apoptosis

Celastrol is a potent inducer of apoptosis in various cancer cell lines.[8][9][10][11] It can trigger both the intrinsic (mitochondrial) and extrinsic apoptotic pathways. Celastrol has been shown to increase the expression of pro-apoptotic proteins like Bax and decrease the expression of anti-apoptotic proteins like Bcl-2, leading to the release of cytochrome c from the mitochondria and the activation of caspases.[11]

Experimental Protocols

This section provides an overview of key experimental methodologies used to characterize the bioactivity of Celastrol.

NF-κB Inhibition Assay (Western Blot for p65 Nuclear Translocation)

This protocol details the assessment of NF-κB activation by measuring the nuclear translocation of the p65 subunit.

-

Cell Culture and Treatment: Plate cells (e.g., OVCAR-3) and allow them to adhere. Treat the cells with various concentrations of Celastrol for a specified time. A positive control treated with an NF-κB activator (e.g., TNF-α) and a negative control (vehicle) should be included.

-

Nuclear and Cytoplasmic Fractionation: Following treatment, harvest the cells and perform subcellular fractionation to separate the nuclear and cytoplasmic extracts. This can be achieved using a hypotonic lysis buffer and centrifugation.[6]

-

Protein Quantification: Determine the protein concentration of both the nuclear and cytoplasmic fractions using a standard protein assay (e.g., BCA assay).

-

Western Blotting:

-

Separate equal amounts of protein from the nuclear extracts by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the p65 subunit of NF-κB. A nuclear loading control (e.g., Lamin B1 or PARP) should also be probed.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

-

Data Analysis: Quantify the band intensities using densitometry software. A decrease in the nuclear p65 signal in Celastrol-treated cells compared to the TNF-α-treated control indicates inhibition of NF-κB nuclear translocation.

PI3K/Akt Pathway Inhibition Assay (Western Blot for Phospho-Akt)

This protocol describes the evaluation of PI3K/Akt pathway inhibition by measuring the phosphorylation status of Akt.

-

Cell Culture and Treatment: Seed cells (e.g., B16-F10 melanoma cells) and treat with different concentrations of Celastrol.[7]

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates.

-

Western Blotting:

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and then incubate with a primary antibody specific for phosphorylated Akt (p-Akt) at a key regulatory site (e.g., Ser473).

-

The membrane should also be probed with an antibody for total Akt to normalize for protein loading. A loading control like GAPDH or β-actin should also be included.

-

Incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the bands using an ECL system.

-

-

Data Analysis: Quantify the band intensities for p-Akt and total Akt. A decrease in the ratio of p-Akt to total Akt in Celastrol-treated cells indicates inhibition of the PI3K/Akt pathway.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol outlines the detection and quantification of apoptosis using flow cytometry.

-

Cell Culture and Treatment: Plate cells (e.g., SGC-7901 gastric cancer cells) and treat with varying concentrations of Celastrol for 24 hours.[10]

-

Cell Staining:

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

-

Flow Cytometry:

-

Analyze the stained cells using a flow cytometer.

-

Annexin V-positive, PI-negative cells are considered early apoptotic.

-

Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.

-

-

Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic). An increase in the percentage of Annexin V-positive cells in Celastrol-treated samples indicates the induction of apoptosis.

Conclusion

Celastrol is a promising natural product with a well-defined chemical structure and a multifaceted mechanism of action. Its ability to modulate key signaling pathways such as NF-κB and PI3K/Akt/mTOR, and to induce apoptosis, underscores its therapeutic potential, particularly in the fields of oncology and inflammatory diseases. The data and protocols presented in this guide provide a solid foundation for further research and development of Celastrol and its derivatives as next-generation therapeutic agents. Further preclinical and clinical investigations are warranted to fully elucidate its efficacy and safety profile in various disease models.

References

- 1. Enhanced Pharmacokinetics of Celastrol via Long-Circulating Liposomal Delivery for Intravenous Administration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Celastrol | NF-κB and IκB | Tocris Bioscience [tocris.com]

- 3. selleckchem.com [selleckchem.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Celastrol inhibits migration and invasion through blocking the NF-κB pathway in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Celastrol inhibits mouse B16-F10 melanoma cell survival by regulating the PI3K/AKT/mTOR signaling pathway and repressing HIF-1α expression - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Celastrol mediates autophagy and apoptosis via the ROS/JNK and Akt/mTOR signaling pathways in glioma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Prooxidative Activity of Celastrol Induces Apoptosis, DNA Damage, and Cell Cycle Arrest in Drug-Resistant Human Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Celastrol induces ROS-mediated apoptosis via directly targeting peroxiredoxin-2 in gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Celastrol induces apoptosis of human osteosarcoma cells via the mitochondrial apoptotic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: The In Vitro Mechanism of Action of CE-LAD

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available in vitro quantitative data and detailed experimental protocols specifically for CE-LAD are scarce. This guide is constructed based on the intended mechanism of action of CE-LAD, data from analogous lysergamide (B1675752) compounds, and standard pharmacological assays.

Introduction to CE-LAD

CE-LAD (6-(2-chloroethyl)-6-nor-lysergic acid diethylamide) is a synthetic lysergamide and an analog of lysergic acid diethylamide (LSD).[1] It was developed with the intent of creating an irreversible ligand for the serotonin (B10506) 5-HT₂A receptor.[1] The core hypothesis behind its design is that the 2-chloroethyl group at the 6-position of the ergoline (B1233604) scaffold would form a reactive aziridinium (B1262131) ion. This ion is designed to form a covalent bond with a nucleophilic residue within the binding pocket of a specifically mutated 5-HT₂A receptor, thereby facilitating detailed structural and functional studies of the receptor-ligand complex.[1][2]

Proposed In Vitro Mechanism of Action

The proposed mechanism of CE-LAD is centered on its interaction with the 5-HT₂A receptor, a G protein-coupled receptor (GPCR). The mechanism can be broken down into two key stages:

-

Reversible Binding: Initially, CE-LAD is expected to bind to the 5-HT₂A receptor in a reversible manner, similar to other lysergamides like LSD. This binding is driven by non-covalent interactions such as hydrogen bonds, van der Waals forces, and ionic interactions with residues in the receptor's binding pocket.

-

Irreversible Covalent Bonding (Alkylation): Following initial binding, the 2-chloroethyl moiety is hypothesized to undergo an intramolecular cyclization to form a highly reactive aziridinium ion. This electrophilic intermediate can then be attacked by a nucleophilic amino acid residue (e.g., cysteine, serine, or tyrosine) in the vicinity of the binding pocket, leading to the formation of a stable, covalent bond. This process, known as alkylation, would render the binding of CE-LAD to the receptor irreversible.

The following diagram illustrates the proposed mechanism of action.

Caption: Proposed mechanism of CE-LAD at the 5-HT2A receptor.

Quantitative Data (Comparative)

As specific in vitro data for CE-LAD is not publicly available, the following table presents data for the parent compound, LSD, and the closely related analog, ETH-LAD, to provide a comparative context for the expected receptor binding profile and potency of CE-LAD.

| Compound | Receptor | Assay Type | Ki (nM) | EC₅₀ (nM) | Emax (%) |

| LSD | 5-HT₂A | Radioligand Binding | 1.1 - 3.4 | 3.9 - 10.7 | 100 |

| 5-HT₂C | Radioligand Binding | 1.0 - 4.9 | 13.2 | 95 | |

| 5-HT₁A | Radioligand Binding | 1.1 - 9.0 | - | - | |

| D₂ | Radioligand Binding | 2.4 - 24 | - | - | |

| ETH-LAD | 5-HT₂A | Functional Assay | - | 0.73 | 118 |

Data is compiled from various sources and should be considered representative.

Experimental Protocols

The following are detailed methodologies for key experiments that would be used to characterize the in vitro mechanism of action of CE-LAD.

Objective: To determine the binding affinity (Ki) of CE-LAD for the 5-HT₂A receptor.

Methodology:

-

Cell Culture and Membrane Preparation:

-

HEK293 cells stably expressing the human 5-HT₂A receptor are cultured to confluency.

-

Cells are harvested, washed in phosphate-buffered saline (PBS), and pelleted by centrifugation.

-

The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and homogenized.

-

The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

-

The supernatant is then ultracentrifuged to pellet the cell membranes. The membrane pellet is washed and resuspended in the assay buffer.

-

-

Binding Assay:

-

A constant concentration of a high-affinity radioligand for the 5-HT₂A receptor (e.g., [³H]ketanserin) is incubated with the cell membrane preparation.

-

Increasing concentrations of unlabeled CE-LAD are added to compete with the radioligand for binding.

-

Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled antagonist (e.g., mianserin).

-

The incubation is carried out at a specific temperature (e.g., 37°C) for a set duration to reach equilibrium.

-

-

Data Analysis:

-

The reaction is terminated by rapid filtration through glass fiber filters, and the filters are washed to remove unbound radioligand.

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

The IC₅₀ value (the concentration of CE-LAD that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis of the competition curve.

-

The Ki value is calculated from the IC₅₀ using the Cheng-Prusoff equation.

-

Objective: To determine the potency (EC₅₀) and efficacy (Emax) of CE-LAD as a 5-HT₂A receptor agonist.

Methodology:

-

Cell Culture and Dye Loading:

-

CHO-K1 or HEK293 cells stably expressing the human 5-HT₂A receptor are seeded in 96-well plates.

-

After 24 hours, the culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer.

-

-

Compound Addition and Signal Detection:

-

The plate is placed in a fluorescence plate reader (e.g., FLIPR).

-

A baseline fluorescence reading is taken.

-

Increasing concentrations of CE-LAD are added to the wells.

-

The change in fluorescence, corresponding to the increase in intracellular calcium concentration, is measured over time.

-

-

Data Analysis:

-

The peak fluorescence response for each concentration of CE-LAD is determined.

-

The data is normalized to the response of a known full agonist (e.g., serotonin).

-

A dose-response curve is generated, and the EC₅₀ and Emax values are calculated using non-linear regression.

-

Objective: To determine if CE-LAD binds to the 5-HT₂A receptor in an irreversible manner.

Methodology:

-

Pre-incubation:

-

Two sets of cells expressing the 5-HT₂A receptor are pre-incubated with CE-LAD for a defined period.

-

A control set of cells is incubated with a reversible agonist.

-

-

Washout:

-

One set of CE-LAD treated cells and the control cells are subjected to extensive washing with fresh buffer to remove any unbound compound. The other set of CE-LAD treated cells is not washed.

-

-

Functional Assay:

-

A functional assay (e.g., calcium mobilization) is performed on all three sets of cells by adding a reference agonist.

-

-

Data Analysis:

-

If CE-LAD binds irreversibly, the washed cells will still show a response characteristic of receptor activation, while the response in the washed control cells will be significantly diminished or absent. The magnitude of the response in the washed CE-LAD treated cells compared to the unwashed cells can indicate the extent of irreversible binding.

-

The following diagram illustrates the experimental workflow for the washout assay.

Caption: Experimental workflow for the washout assay.

Signaling Pathways

Activation of the 5-HT₂A receptor by an agonist like CE-LAD is expected to primarily couple to the Gq/11 family of G proteins. This initiates a canonical signaling cascade:

-

Gq/11 Activation: The activated receptor acts as a guanine (B1146940) nucleotide exchange factor (GEF), promoting the exchange of GDP for GTP on the Gαq subunit.

-

Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates PLC.

-

Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).

-

Downstream Effects:

-

IP₃ binds to receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca²⁺) into the cytoplasm.

-

DAG and the increased intracellular Ca²⁺ concentration synergistically activate Protein Kinase C (PKC).

-

-

Cellular Response: Activated PKC and other calcium-dependent proteins phosphorylate a variety of downstream targets, including components of the mitogen-activated protein kinase (MAPK) cascade, ultimately leading to changes in gene expression and cellular function.

The following diagram illustrates the canonical 5-HT₂A receptor signaling pathway.

Caption: Canonical 5-HT2A receptor signaling pathway.

Conclusion

CE-LAD is a research compound with a rationally designed mechanism of action aimed at achieving irreversible binding to the 5-HT₂A receptor. While specific in vitro data remains limited in the public domain, its proposed mechanism as an alkylating agent provides a clear framework for its characterization. The experimental protocols outlined in this guide represent the standard methodologies that would be employed to elucidate its binding affinity, functional activity, and the nature of its interaction with the 5-HT₂A receptor. Further research and publication of data are necessary to fully confirm its in vitro pharmacological profile.

References

An In-depth Technical Guide to the Discovery and Manufacturing of NKG2D-Based CAR T-Cell Therapies

This technical guide provides a comprehensive overview of the discovery, manufacturing processes, and underlying signaling pathways of Natural Killer Group 2D (NKG2D)-based Chimeric Antigen Receptor (CAR) T-cell therapies, with a focus on the pioneering work conducted by Celyad Oncology. This document is intended for researchers, scientists, and drug development professionals engaged in the field of cellular immunotherapy.

Introduction to NKG2D-Based CAR T-Cell Therapy

Chimeric Antigen Receptor (CAR) T-cell therapy represents a paradigm shift in the treatment of certain malignancies. This approach involves genetically engineering a patient's own T-cells to express a CAR, which enables them to recognize and eliminate cancer cells. While many CAR-T therapies target single, specific tumor antigens (e.g., CD19), an alternative strategy utilizes naturally occurring receptors with broader tumor recognition capabilities.

The NKG2D receptor is a key activating receptor expressed on the surface of natural killer (NK) cells, as well as various T-cell subsets.[1][2][3] It plays a crucial role in immune surveillance by recognizing a diverse family of eight stress-induced ligands: MICA, MICB, and ULBP1-6.[2] These ligands are typically absent or expressed at low levels on healthy tissues but are frequently upregulated on a wide array of tumor cells in response to cellular stress, DNA damage, or malignant transformation.[4] This broad expression across different cancer types, including both hematological and solid tumors, makes the NKG2D receptor an attractive candidate for a "pan-cancer" CAR T-cell approach.[4][5]

Celyad Oncology's lead autologous candidate, CYAD-01, is a first-generation CAR T-cell product based on the fusion of the full-length human NKG2D receptor with the CD3ζ signaling domain.[5][6] This design leverages the natural broad-spectrum tumor recognition of NKG2D to target malignancies.[7]

Manufacturing and Synthesis of NKG2D CAR T-Cells

The manufacturing of autologous NKG2D CAR T-cells is a multi-step process that begins with the collection of a patient's T-cells and culminates in a cryopreserved cell therapy product ready for infusion. Celyad has developed and optimized this process, notably through its "OptimAb" manufacturing protocol.

2.1 Experimental Protocol: The OptimAb Manufacturing Process

The OptimAb process was developed to enhance the yield, stability, and therapeutic potential of the CAR T-cell product by enriching for T-cells with a memory-like phenotype.[8] A critical challenge in manufacturing NKG2D CAR T-cells is "fratricide," where the engineered T-cells recognize NKG2D ligands transiently expressed on other activated T-cells and target them for destruction, thereby reducing the overall yield.[5]

The key steps and innovations in the manufacturing process are as follows:

-

Apheresis and T-Cell Isolation: T-cells are collected from the patient via leukapheresis.

-

T-Cell Activation: The isolated T-cells are activated, a step that is necessary for subsequent genetic modification. However, this activation also upregulates NKG2D ligands, leading to potential fratricide.[5]

-

Transduction: T-cells are transduced with a γ-retroviral vector to express the NKG2D-CAR construct.[2]

-

Expansion and PI3K Inhibition: The transduced T-cells are expanded in culture. To mitigate fratricide and enrich for a less differentiated, memory-like phenotype, a pan-Phosphatidylinositol 3-kinase (PI3K) inhibitor (LY294002) is incorporated into the culture medium.[5][9] This has been shown to reduce the surface expression of the NKG2D-CAR and improve cell expansion.[5]

-

Harvest and Cryopreservation: After expansion, the CAR T-cells are harvested, washed, and formulated for cryopreservation, allowing for shipping and storage before patient administration.[9]

The workflow for this process can be visualized as follows:

Quantitative Data from Clinical Studies

Clinical trials, such as the THINK study (NCT03018405), have evaluated the safety and efficacy of CYAD-01 in patients with relapsed or refractory (r/r) acute myeloid leukemia (AML), myelodysplastic syndromes (MDS), and multiple myeloma (MM).[10]

| Study / Parameter | Manufacturing Process | Patient Population | Dose Levels | Key Findings |

| THINK (Dose Escalation) [10] | Original | r/r AML/MDS, MM | 3 dose levels, 3 infusions each | Favorable safety profile. 3 of 12 evaluable AML/MDS patients showed an objective response. |

| THINK (OptimAb Expansion) [6] | OptimAb | r/r AML/MDS | 3x10⁸ cells per infusion | Unable to deliver responses of greater duration at this dose level. |

| DEPLETHINK (OptimAb) [6] | OptimAb | r/r AML/MDS | Dose Level 2 (3x10⁸) & 3 (1x10⁹) | No objective responses observed, suggesting preconditioning had no positive therapeutic impact. |

| Cell Kinetics (DEPLETHINK vs. THINK) [6] | OptimAb vs. Original | r/r AML/MDS | N/A | Mean transgene concentration at Day 15 was higher in DEPLETHINK (5192 copies/µg DNA) vs. THINK (190 copies/µg DNA). |

Signaling Pathways of NKG2D-CAR T-Cells

The functionality of the NKG2D-CAR is dependent on the successful initiation of intracellular signaling cascades upon ligand binding, leading to T-cell activation and tumor cell lysis.

4.1 Mechanism of Action

The CYAD-01 construct consists of the full-length NKG2D receptor fused to the intracellular signaling domain of CD3ζ.[2] A key feature of this design is that the CAR, like the native NKG2D receptor, associates with the endogenously expressed DAP10 adaptor molecule through its transmembrane domain.[2][4]

This dual-component signaling mechanism is critical:

-

Primary Activation Signal (Signal 1): Upon binding to NKG2D ligands on a tumor cell, the CD3ζ domain of the CAR provides the primary activation signal.

-

Co-stimulatory Signal (Signal 2): Simultaneously, the association with DAP10 provides a potent co-stimulatory signal, which is crucial for robust and sustained T-cell effector function. The DAP10 signaling pathway involves the recruitment of PI3K.[2][3]

This configuration effectively makes the first-generation NKG2D-CAR construct function like a second-generation CAR, as it incorporates both primary and co-stimulatory signaling upon antigen recognition.[4]

Conclusion

The development of NKG2D-based CAR T-cell therapies offers a promising strategy for targeting a broad range of cancers. The discovery of its wide-ranging ligand expression on tumor cells has provided a strong rationale for its clinical development. The synthesis and manufacturing of these cellular therapies have faced unique challenges, such as T-cell fratricide, which have been addressed through innovative process optimizations like the inclusion of PI3K inhibitors. The intrinsic dual-signaling mechanism of the NKG2D-CAR, which provides both primary activation and co-stimulation, underscores the elegant design of leveraging a natural immune receptor for therapeutic purposes. Continued research and clinical evaluation are essential to fully realize the potential of this approach for patients with difficult-to-treat malignancies.

References

- 1. T Cells Expressing NKG2D CAR with a DAP12 Signaling Domain Stimulate Lower Cytokine Production While Effective in Tumor Eradication - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phase 1 Trial of Autologous CAR T Cells Targeting NKG2D Ligands in Patients with AML/MDS and Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NKG2D CARs as Cell Therapy for Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. celyad.com [celyad.com]

- 6. celyad.com [celyad.com]

- 7. Paper: Results from the Phase I Clinical Studies Evaluating Cyad-01, a First-Generation NKG2D CAR T-Cell Product in Relapsed or Refractory Acute Myeloid Leukemia and Myelodysplastic Syndrome Patients [ash.confex.com]

- 8. Celyad Successfully Produces CYAD-01 with OptimAb Mfg. Process - www.pharmasources.com [pharmasources.com]

- 9. celyad.com [celyad.com]

- 10. celyad.com [celyad.com]

An In-depth Technical Guide to the Binding Targets of the CEACAM Protein Family

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding targets for key members of the Carcinoembryonic Antigen-Related Cell Adhesion Molecule (CEACAM) family, specifically CEACAM1, CEACAM5, and CEACAM6. This document details their protein-protein interactions, the signaling pathways they modulate, and the experimental methodologies used to elucidate these connections.

Introduction to the CEACAM Family

The CEACAM family of proteins is a group of highly glycosylated cell surface proteins belonging to the immunoglobulin (Ig) superfamily.[1][2] They play crucial roles in a variety of biological processes, including cell adhesion, signal transduction, angiogenesis, and the regulation of immune responses.[1][3] Aberrant expression of CEACAM members is frequently observed in various cancers, making them important diagnostic markers and therapeutic targets.[4][5] CEACAM proteins mediate their functions through both homophilic (binding to other CEACAM molecules) and heterophilic (binding to different types of molecules) interactions.[6][7][8]

Quantitative Analysis of CEACAM Binding Interactions

The binding affinities of CEACAM proteins to their various partners are critical for understanding their biological functions. The following tables summarize the known quantitative data for these interactions.

Table 1: Homophilic and Heterophilic CEACAM Interactions

| Interacting Protein 1 | Interacting Protein 2 | Dissociation Constant (Kd) | Experimental Method |

| CEACAM1 | CEACAM1 (homophilic) | 450 nM[9] | Biochemical Assays |

| CEACAM1 | CEACAM5 (heterophilic) | High affinity[9] | Biochemical Assays |

| CEACAM1 | CEACAM6 (heterophilic) | Weak (at least 100-fold weaker than CEACAM1 homophilic)[9] | Biochemical Assays |

| CEACAM1 | CEACAM8 (heterophilic) | Weak (at least 100-fold weaker than CEACAM1 homophilic)[9] | Biochemical Assays |

| CEACAM5 | CEACAM5 (homophilic) | 800 nM[9] | Biochemical Assays |

| CEACAM6 | CEACAM6 (homophilic) | Weak[9] | Biochemical Assays |

| NILK-2401 (anti-CEACAM5 arm) | CEACAM5 | ≈4 nM[10][11] | Not Specified |

Table 2: Heterophilic Interactions with Non-CEACAM Proteins

| CEACAM Protein | Binding Partner | Dissociation Constant (Kd) | Experimental Method |

| CEACAM1 | TIM-3 | Not specified, but high affinity implied[9][12] | Not Specified |

| CEACAM1 | Microbial Opa proteins (e.g., from Neisseria) | High affinity[9] | Not Specified |

| NILK-2401 (anti-CD47 arm) | CD47 | ≈500 nM[10][11] | Not Specified |

Signaling Pathways Modulated by CEACAM Interactions

CEACAM-mediated binding events initiate intracellular signaling cascades that influence cell behavior.

CEACAM1 Signaling

CEACAM1 can act as both an inhibitory and an activating receptor. Its cytoplasmic tail contains an immunoreceptor tyrosine-based inhibitory motif (ITIM) which, upon phosphorylation, can recruit phosphatases like SHP-1.[9] This leads to the dephosphorylation of downstream signaling molecules, thereby inhibiting pathways such as the T-cell receptor (TCR) and granulocyte colony-stimulating factor receptor (G-CSFR) signaling.[9] CEACAM1 can also promote cell survival through the PI3K/Akt pathway.[9]

CEACAM1 signaling pathways.

CEACAM5 and CEACAM6 Signaling

Overexpression of CEACAM5 and CEACAM6 is strongly associated with cancer progression.[4][5][13] These proteins promote tumor growth, invasion, and resistance to anoikis (a form of programmed cell death) by activating key oncogenic pathways.[5][7][14] They can directly or indirectly (via EGFR) activate the SRC/FAK/PI3K/AKT and ERK/MAPK pathways.[5][13]

CEACAM5/6 signaling pathways.

Experimental Protocols for Identifying Protein-Protein Interactions

Several key experimental techniques are employed to identify and validate the binding partners of CEACAM proteins.

Co-Immunoprecipitation (Co-IP)

Co-IP is used to identify in vivo protein-protein interactions.[15] An antibody targeting a known protein (the "bait") is used to pull down this protein from a cell lysate, along with any proteins that are bound to it (the "prey").

Protocol:

-

Cell Lysis: Harvest cells and lyse them in a non-denaturing lysis buffer (e.g., RIPA buffer or a buffer containing NP-40) to maintain protein-protein interactions.[16][17] It is recommended to keep samples on ice or at 4°C throughout the procedure.

-

Pre-clearing: Incubate the lysate with Protein A/G agarose (B213101) or magnetic beads to reduce non-specific binding.

-

Immunoprecipitation: Add the primary antibody specific to the bait protein to the pre-cleared lysate and incubate to allow the formation of antibody-antigen complexes.

-

Complex Capture: Add Protein A/G beads to the lysate to capture the antibody-antigen complexes.[17][18]

-

Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the protein complexes from the beads, typically by boiling in SDS-PAGE sample buffer.

-

Analysis: Analyze the eluted proteins by Western blotting using an antibody against the suspected interacting protein.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 3. CEACAM1 - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. The emerging roles of CEACAM6 in human cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sinobiological.com [sinobiological.com]

- 7. CEACAM5 stimulates the progression of non-small-cell lung cancer by promoting cell proliferation and migration - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CEACAM family: Carcinoembryonic antigen cell adhesion family, CD66 family, C-CAM family - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CEACAM1 structure and function in immunity and its therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Targeting CEACAM5-positive solid tumors using NILK-2401, a novel CEACAM5xCD47 κλ bispecific antibody - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Targeting CEACAM5-positive solid tumors using NILK-2401, a novel CEACAM5xCD47 κλ bispecific antibody [frontiersin.org]

- 12. Engineering a CEACAM1 Variant with the Increased Binding Affinity to TIM-3 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The emerging roles of CEACAM6 in human cancer (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. CEACAM5 - Wikipedia [en.wikipedia.org]

- 15. Co-Immunoprecipitation of Membrane-Bound Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. assaygenie.com [assaygenie.com]

- 18. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]

Unable to Identify "Celad" Molecule

A comprehensive search for a molecule named "Celad" has not yielded any specific chemical entity in publicly available scientific databases. As a result, the requested in-depth technical guide, including its molecular weight, chemical formula, and associated experimental data, cannot be provided at this time.

Initial investigations suggest that "Celad" may be a typographical error, an internal project name, or a highly novel compound not yet described in scientific literature. The search results for "CELAD" predominantly point to an acronym for the "Comité européen de lutte anti-drogues" (European Committee for the Fight Against Drugs).

To proceed with generating the requested technical guide, clarification of the molecule's name is required. Please verify the correct spelling or provide any alternative names or identifiers, such as a CAS Registry Number or IUPAC name.

Once the correct molecular identity is established, a thorough literature search will be conducted to assemble the necessary information for the technical guide, including:

-

Molecular Weight and Formula: The precise mass and elemental composition of the molecule.

-

Quantitative Data: Relevant biophysical and biochemical data will be compiled and presented in structured tables.

-

Experimental Protocols: Detailed methodologies from key studies will be outlined.

-

Signaling Pathways and Workflows: Diagrams will be generated using the DOT language to visualize molecular interactions and experimental processes, adhering to the specified formatting requirements.

We await your clarification to proceed with your request.

biological function of Celad

An in-depth guide for researchers, scientists, and drug development professionals on the biological function of the L1-like cell adhesion molecule (LAD-1) in Caenorhabditis elegans, a key homolog to the L1 family of neuronal adhesion molecules.

Introduction

LAD-1 is the sole C. elegans homolog of the L1 family of cell adhesion molecules (L1CAMs), a group of transmembrane proteins crucial for nervous system development and tissue morphogenesis in vertebrates. Research into LAD-1 in the simpler model organism C. elegans provides fundamental insights into the conserved functions of L1CAMs. This document outlines the core biological functions of LAD-1, its role in signaling, and the experimental basis for our current understanding.

Core Biological Functions

LAD-1 is a ubiquitously expressed protein found at sites of cell-cell contact throughout the development of C. elegans.[1][2] Its primary functions are essential for the integrity and development of multiple tissues.

1. Morphogenesis and Tissue Development: LAD-1 plays a critical role in embryonic and gonadal morphogenesis.[1][3][4] It is required for the proper development of the germline and the early embryo, ensuring that tissues form correctly.[1][3] Its localization at cell-cell contacts suggests it acts as a molecular "glue," maintaining tissue integrity during the dynamic processes of development.[1][2]

2. Neuronal and Muscular System: The protein is robustly expressed in the developing nervous system, including the nerve ring (the major neuropil in C. elegans), ventral nerve cord, neuronal cell bodies, and dendrites.[2] It is also present in the plasma membrane of body wall muscles and the pharynx, indicating a broad role in the formation and maintenance of the neuromuscular system.[2]

Quantitative Data: LAD-1 Polypeptides

Immunoblot analysis of total C. elegans lysates has identified four major polypeptides for LAD-1, detected using a polyclonal antibody against the LAD-1 cytoplasmic domain.[1][2]

| Polypeptide | Molecular Weight (kD) |

| 1 | 200 |

| 2 | 185 |

| 3 | 120 |

| 4 | 65 |

Signaling Pathways and Molecular Interactions

LAD-1 is not merely a structural protein; it is an active participant in cell signaling pathways, particularly the Fibroblast Growth Factor (FGF) receptor pathway.

Interaction with Ankyrin (UNC-44): LAD-1 binds to the ankyrin homolog UNC-44.[1][3] Ankyrins are adapter proteins that link transmembrane proteins to the underlying spectrin-actin cytoskeleton. This interaction is crucial for stabilizing cell-cell contacts and maintaining membrane integrity. The colocalization of LAD-1 and UNC-44 in multiple tissues at sites of cell-cell contact underscores this structural and functional link.[1]

References

- 1. LAD-1, the Caenorhabditis elegans L1CAM homologue, participates in embryonic and gonadal morphogenesis and is a substrate for fibroblast growth factor receptor pathway-dependent phosphotyrosine-based signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Scholars@Duke publication: LAD-1, the Caenorhabditis elegans L1CAM homologue, participates in embryonic and gonadal morphogenesis and is a substrate for fibroblast growth factor receptor pathway-dependent phosphotyrosine-based signaling. [scholars.duke.edu]

- 4. Scholars@Duke publication: LAD-1, the C-elegans L1CAM homologue, has essential cell adhesion roles in early embryogenesis, gonadal arm migration, and morphogenesis of multiple tissues [scholars.duke.edu]

Unraveling the Celad Signaling Pathway: A Technical Guide to its Modulation and Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Signal transduction pathways are intricate cellular communication networks that govern a vast array of physiological and pathological processes. The ability to precisely modulate these pathways is a cornerstone of modern drug discovery and development. This technical guide provides a comprehensive overview of the hypothetical "Celad" signaling pathway, offering a framework for its investigation and therapeutic targeting. While the "Celad" pathway is used here as an illustrative model, the principles and methodologies described are broadly applicable to the study of various intracellular signaling cascades.

This document will delve into the putative architecture of the Celad pathway, present a standardized format for compiling quantitative data on its modulators, detail robust experimental protocols for its characterization, and provide visual representations of the pathway and associated workflows to facilitate a deeper understanding.

The Celad Signaling Pathway: A Proposed Model

The Celad pathway is conceptualized as a critical regulator of cellular proliferation and survival. Its activation is initiated by the binding of an extracellular ligand, "Celad Ligand," to a receptor tyrosine kinase, "Celad Receptor" (CR). This binding event is thought to trigger receptor dimerization and autophosphorylation, creating docking sites for downstream signaling molecules.

The signal is then propagated through a cascade of protein-protein interactions and post-translational modifications. The key effector at the end of this cascade is the transcription factor "Celad-Responsive Element Binding Protein" (CREB-P), which, upon activation, translocates to the nucleus and induces the expression of genes involved in cell cycle progression and apoptosis inhibition.

Below is a diagram illustrating the proposed sequence of events in the Celad signaling pathway.

In-depth Technical Guide: Pharmacokinetics and Pharmacodynamics of "Celad"

Notice to Researchers, Scientists, and Drug Development Professionals:

Following a comprehensive search for publicly available data, it has been determined that there is no established therapeutic agent or drug candidate with sufficient pharmacokinetic and pharmacodynamic data under the name "Celad." The search has yielded references to "Celad" in contexts other than as a designated therapeutic drug, as well as a research chemical with a similar name for which no formal studies are published.

The primary findings of the search include:

-

CE-LAD: A compound also known as 6-(2-chloroethyl)-6-nor-lysergic acid diethylamide, which is a derivative of LSD.[1] It was synthesized for research purposes, specifically for the study of serotonin (B10506) 5-HT2A receptors.[1] However, there is no evidence of published preclinical or clinical studies detailing its pharmacokinetic or pharmacodynamic profile.[1]

-

CELAD (acronym): This acronym has been identified in connection with European governmental bodies involved in drug control and anti-doping efforts. These organizations are not involved in the development of therapeutic agents.

Due to the absence of any quantifiable data regarding the absorption, distribution, metabolism, and excretion (ADME) of a drug named "Celad," or information on its mechanism of action, signaling pathways, and dose-response relationships, it is not possible to fulfill the request for an in-depth technical guide.

Consequently, the creation of data tables, detailed experimental protocols, and visualizations of signaling pathways and experimental workflows cannot be executed.

We recommend verifying the name of the compound of interest. Should a different name or identifier be available, we would be pleased to conduct a new search and provide the requested technical guide.

References

A Historical and Technical Overview of Celyad Oncology's CAR-T Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the historical research and development efforts of Celyad Oncology, a biopharmaceutical company at the forefront of Chimeric Antigen Receptor (CAR) T-cell therapies. We will explore the foundational technologies, preclinical discoveries, and clinical trial outcomes that have shaped their innovative approach to cancer immunotherapy, with a focus on their NKG2D-based and shRNA-mediated platforms.

Foundational Technology: The NKG2D Receptor-Based CAR

Celyad's initial foray into CAR-T therapy was centered on the Natural Killer Group 2D (NKG2D) receptor, a potent activating receptor naturally expressed on NK cells and subsets of T-cells.[1] Unlike traditional CARs that recognize a single tumor antigen, the NKG2D receptor binds to eight distinct stress-induced ligands (MICA, MICB, and ULBP1-6) that are frequently overexpressed on a wide array of both hematological and solid tumors, offering a broad-spectrum targeting approach.[2][3]

Mechanism of Action and Signaling Pathway

The CYAD-01 (formerly NKR-2) CAR construct consists of the full-length human NKG2D receptor fused to the CD3ζ intracellular signaling domain.[2][3] Although structurally a first-generation CAR, it functions as a second-generation CAR. This is because the NKG2D receptor associates with the endogenous DAP10 adaptor protein, which provides a crucial co-stimulatory signal upon ligand binding, akin to the function of CD28 or 4-1BB in conventional CARs.[2][4] This dual signaling is essential for robust T-cell activation, proliferation, and effector function.

The signaling cascade is initiated when the NKG2D CAR binds to its ligands on a tumor cell. This engagement triggers phosphorylation of the CD3ζ domain, providing the primary activation signal (Signal 1). Concurrently, the association with DAP10 leads to the recruitment and activation of PI3K, initiating a co-stimulatory cascade (Signal 2) that enhances cytokine production, cytotoxicity, and T-cell persistence.[2][4]

Autologous CAR-T Development: The CYAD-01 Program

CYAD-01 was Celyad's lead autologous NKG2D-based CAR T-cell therapy candidate. Its development involved extensive preclinical testing and a comprehensive clinical trial program.

Preclinical Evaluation

Preclinical studies demonstrated the potency of CYAD-01 against a variety of human cancer cell lines in vitro, including leukemia, colorectal, and pancreatic cancer.[5] In vivo studies using xenograft models in immunocompromised mice further confirmed the ability of CYAD-01 to effectively challenge established tumors.[5]

CAR-T Manufacturing Process: The "OptimAb" Evolution

A significant challenge in autologous CAR-T therapy is the manufacturing process. Celyad developed and later optimized its manufacturing protocol, culminating in the "OptimAb" process.[6][7] This proprietary method was designed to overcome issues of low cell yield and poor viability after cryopreservation, which were linked to T-cell fratricide due to the transient expression of NKG2D ligands on activated T-cells.[8]

Experimental Protocol: OptimAb Manufacturing Process

-

Leukapheresis: T-cells are isolated from the patient's blood.

-

T-Cell Activation: T-cells are activated using anti-CD3 and anti-CD28 antibodies.

-

Transduction: A retroviral vector is used to introduce the NKG2D-CAR construct into the activated T-cells.[1]

-

Cell Culture & Expansion: The engineered T-cells are cultured for a shortened period of 8 days (compared to the original 10-day process).[6]

-

PI3K Inhibition: A selective phosphatidylinositol 3-kinase (PI3K) inhibitor is included in the culture medium. This reduces fratricide and enriches the final product for T-cells with a less differentiated, memory-like phenotype (higher frequency of CD62L+ cells), which is believed to improve in vivo persistence.[6][8][9]

-

Harvest and Cryopreservation: The final CAR-T cell product is harvested, washed, and cryopreserved for shipment back to the clinical site.

Clinical Trials: The THINK Study

The primary clinical evaluation of CYAD-01 was the Phase 1 THINK trial (NCT03018405), a multinational, open-label study assessing the safety and clinical activity of multiple CYAD-01 infusions in patients with relapsed or refractory (r/r) solid and hematological malignancies.[10][11]

Experimental Protocol: THINK Trial (Hematological Arm)

-

Patient Population: Adults with r/r Acute Myeloid Leukemia (AML), Myelodysplastic Syndromes (MDS), or Multiple Myeloma (MM) after at least one prior therapy line.[12]

-

Study Design: A 3+3 dose-escalation design was used.[10]

-

Treatment Regimen: Patients received three infusions of CYAD-01 at two-week intervals without any preconditioning chemotherapy.[10][12]

-

Dose Levels:

-

Dose Level 1 (DL1): 3 x 10⁸ cells per infusion

-

Dose Level 2 (DL2): 1 x 10⁹ cells per infusion

-

Dose Level 3 (DL3): 3 x 10⁹ cells per infusion[11]

-

-

Primary Endpoint: Incidence of dose-limiting toxicities (DLTs).[13]

Summary of THINK Trial (Hematological Arm) Clinical Data

| Parameter | Result | Citation(s) |

| Patients Treated | 16 (12 with AML/MDS) | [6][12] |

| Treatment | Multiple CYAD-01 infusions without preconditioning | [6][12] |

| Objective Response Rate (AML/MDS) | 25% (3 out of 12 evaluable patients) | [4] |

| Key Safety Findings | Favorable safety profile, MTD not reached | [6][12] |

| Grade 3/4 Cytokine Release Syndrome (CRS) in 31% (5 patients) | [4][12] | |

| One dose-limiting toxicity (CRS) at DL3 | [12] | |

| Durability | Responses were generally transient, though two responding patients were successfully bridged to allogeneic stem-cell transplantation with durable remissions. | [4][12] |

While showing a favorable safety profile and signs of anti-leukemic activity, the development of CYAD-01 was ultimately discontinued (B1498344) due to the transient nature of the clinical responses.[4]

Allogeneic Platform: shRNA-Mediated Gene Silencing

To address the limitations of autologous therapies, Celyad developed an innovative allogeneic platform utilizing short hairpin RNA (shRNA) technology. This "off-the-shelf" approach uses T-cells from healthy donors, which requires engineering to prevent Graft-versus-Host Disease (GvHD), a condition where the donor T-cells attack the recipient's healthy tissues.[14]

Mechanism of Action: TCR Knockdown

Celyad's strategy involves using a miRNA-based shRNA delivered via a single "All-in-One" viral vector alongside the CAR construct.[14][15] This shRNA is designed to specifically target the mRNA of the CD3ζ component of the T-cell receptor (TCR) complex.[12][15] By degrading the CD3ζ mRNA, the shRNA effectively knocks down the expression of the entire TCR complex on the cell surface, rendering the allogeneic CAR-T cells unable to recognize and attack the recipient's tissues, thereby mitigating the risk of GvHD.[12][16] This non-gene-editing approach avoids the potential risks of permanent off-target genome modifications associated with technologies like CRISPR/Cas9.[17]

Allogeneic CAR-T Development: The CYAD-211 Program

CYAD-211 is Celyad's first-in-class, shRNA-based allogeneic CAR-T candidate. It is engineered to co-express a CAR targeting B-cell maturation antigen (BCMA) and the shRNA against CD3ζ.[12][18]

Experimental Protocol: IMMUNICY-1 Trial (NCT04613557)

-

Patient Population: Adults with relapsed or refractory multiple myeloma (r/r MM).[3][19]

-

Study Design: Open-label, dose-escalation Phase 1 trial.[19]

-

Preconditioning Regimen: Patients receive lymphodepletion with cyclophosphamide (B585) (300 mg/m²) and fludarabine (B1672870) (30 mg/m²) for three consecutive days prior to infusion.[3][19]

-

Treatment: A single infusion of CYAD-211.[19]

-

Dose Levels:

-

Dose Level 1 (DL1): 30 x 10⁶ cells per infusion

-

Dose Level 2 (DL2): 100 x 10⁶ cells per infusion

-

Dose Level 3 (DL3): 300 x 10⁶ cells per infusion[19]

-

-

Primary Objective: To determine the recommended dose and evaluate the safety of CYAD-211.[19]

Summary of IMMUNICY-1 Trial Clinical Data

| Parameter | Result | Citation(s) |

| Patients Evaluated | 17 | [18] |

| Treatment | Single infusion of CYAD-211 post-lymphodepletion | [3][19] |

| Objective Response Rate | 29.4% (5 out of 17 evaluable patients achieved a partial response) | [18] |

| Key Safety Findings | Good overall safety profile | [12][20] |

| No observed Graft-versus-Host Disease (GvHD) | [12][18][20] | |

| No dose-limiting toxicities or neurotoxicity reported | [19] | |

| Cell Kinetics | Dose-dependent engraftment observed | [17] |

| Engraftment was short-lasting, suggesting rejection by the host's recovering immune system. | [19] |

The IMMUNICY-1 trial provided crucial proof-of-concept for the safety and feasibility of Celyad's shRNA-based allogeneic platform, demonstrating clinical activity without inducing GvHD.[12][20]

Conclusion and Future Directions

The historical research of Celyad Oncology illustrates a journey of innovation in the CAR-T field, from leveraging the broad-spectrum potential of the NKG2D receptor to pioneering a non-gene-edited allogeneic platform with shRNA technology. While their first-generation autologous candidate, CYAD-01, showed modest efficacy, the learnings were pivotal. The development of the OptimAb manufacturing process and, more significantly, the successful clinical demonstration of the shRNA platform with CYAD-211, have established a robust foundation for future therapies. This work highlights the potential of multiplexed shRNA to simultaneously modulate multiple genes, offering a versatile tool to enhance CAR-T cell persistence, overcome immunosuppression, and ultimately improve therapeutic outcomes for cancer patients.[20][21]

References

- 1. A summary of current NKG2D-based CAR clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Combination of 4-1BB and DAP10 promotes proliferation and persistence of NKG2D(bbz) CAR-T cells [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. celyad.com [celyad.com]

- 7. celyad.com [celyad.com]

- 8. celyad.com [celyad.com]

- 9. Celyad Successfully Produces CYAD-01 with OptimAb Mfg. Process - www.pharmasources.com [pharmasources.com]

- 10. celyad.com [celyad.com]

- 11. celyad.com [celyad.com]

- 12. celyad.com [celyad.com]

- 13. ClinicalTrials.gov [clinicaltrials.gov]

- 14. celyad.com [celyad.com]

- 15. celyad.com [celyad.com]

- 16. Facebook [cancer.gov]

- 17. onclive.com [onclive.com]

- 18. CYAD-211 / Celyad Oncology [delta.larvol.com]

- 19. celyad.com [celyad.com]

- 20. celyad.com [celyad.com]

- 21. celyad.com [celyad.com]

The Therapeutic Potential of Celyad's Chimeric Antigen Receptor T-Cell Technologies: A Technical Overview

For Immediate Distribution

MONT-SAINT-GUIBERT, Belgium – This technical guide provides an in-depth overview of the core technologies and therapeutic applications of Chimeric Antigen Receptor (CAR) T-cell candidates developed by Celyad Oncology. Aimed at researchers, scientists, and drug development professionals, this document details the underlying mechanisms, manufacturing protocols, and clinical findings for the autologous CYAD-01 and the allogeneic CYAD-211 platforms, with a focus on their potential in treating hematological malignancies.

Executive Summary

Celyad Oncology has been at the forefront of developing innovative CAR T-cell therapies. The company's portfolio includes the NKG2D receptor-based autologous CAR T-cell candidate, CYAD-01, and a first-in-class allogeneic, non-gene-edited CAR T-cell candidate, CYAD-211, which utilizes short hairpin RNA (shRNA) technology. This guide will explore the foundational science, manufacturing processes, and clinical trial outcomes associated with these novel immunotherapies.

The CYAD-01 Program: Targeting NKG2D Ligands

CYAD-01 is an autologous CAR T-cell therapy engineered to express the natural killer group 2D (NKG2D) receptor. The NKG2D receptor is a key activating receptor in the immune system that recognizes eight distinct stress-induced ligands (MICA, MICB, and ULBP1-6) frequently overexpressed on a wide array of hematological and solid tumors, while being largely absent on healthy tissues. This broad tumor recognition potential forms the basis of CYAD-01's therapeutic hypothesis.

Mechanism of Action and Signaling Pathway

The CYAD-01 CAR is a fusion of the full-length human NKG2D receptor with the CD3ζ signaling domain. Upon binding to its ligands on tumor cells, the CAR initiates a primary activation signal through CD3ζ. Concurrently, the CAR associates with the endogenously expressed DAP10 adaptor protein, which provides a crucial co-stimulatory signal. This dual signaling, mimicking a second-generation CAR, activates the phosphatidylinositol 3-kinase (PI3K) and Grb2-Vav1 pathways, leading to T-cell activation, cytokine release, and potent cytotoxicity against tumor cells.[1][2][3]

Experimental Protocols: Manufacturing CYAD-01

The manufacturing of CYAD-01 presented a unique challenge: T-cell activation during the manufacturing process leads to the transient expression of NKG2D ligands on the T-cells themselves, resulting in CAR T-cell fratricide and poor cell expansion.[4] Celyad developed the proprietary "OptimAb" manufacturing process to overcome this hurdle.

OptimAb Manufacturing Process Workflow:

-

Leukapheresis: T-cells are collected from the patient.

-

T-Cell Activation: T-cells are activated using anti-CD3 and anti-CD28 antibodies.

-

Transduction: Activated T-cells are transduced with a lentiviral vector encoding the NKG2D CAR.

-

Expansion with PI3K Inhibition: The transduced T-cells are expanded in a culture medium supplemented with a PI3K inhibitor (LY294002).[5] The PI3K inhibitor reversibly reduces the surface expression of the NKG2D CAR, thus mitigating fratricide and enhancing cell yield.[4] This step is crucial for producing a T-cell product enriched with a memory-like phenotype.

-

Harvest and Cryopreservation: The final CYAD-01 product is harvested, washed, and cryopreserved for shipment to the clinical site.

References

- 1. researchgate.net [researchgate.net]

- 2. NKG2D-DAP10 triggers human NK cell-mediated killing via a Syk-independent regulatory pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. NKG2D-mediated signaling requires a DAP10-bound Grb2-Vav1 intermediate and phosphatidylinositol-3-kinase in human natural killer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. celyad.com [celyad.com]

- 5. celyad.com [celyad.com]

An In-depth Technical Guide to CEACAM Homologs and Analogs in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Carcinoembryonic Antigen-related Cell Adhesion Molecule (CEACAM) family, homologs of the broader "Celad" classification, represents a group of highly glycosylated glycoproteins belonging to the immunoglobulin (Ig) superfamily.[1][2][3] These proteins are crucial mediators of intercellular interactions, influencing a wide array of physiological and pathological processes including cell adhesion, immune response modulation, angiogenesis, and the development and progression of cancer.[2][3] Members of this family, particularly CEACAM1, CEACAM5, and CEACAM6, are frequently dysregulated in various malignancies, making them compelling targets for novel therapeutic interventions in oncology.[4][5][6] This technical guide provides a comprehensive overview of key CEACAM homologs and analogs, their signaling pathways, experimental methodologies for their study, and quantitative data pertinent to their role in disease.

Core CEACAM Family Members and Their Function

The human CEACAM family is a diverse group of proteins, each with distinct structural features and functional roles.[1][7] They are characterized by an N-terminal variable (V)-like Ig domain followed by a variable number of constant (C2)-like Ig domains.[2][7] Their mode of attachment to the cell membrane, either via a transmembrane domain or a glycosylphosphatidylinositol (GPI) anchor, further dictates their signaling capabilities.[7][8]

CEACAM1 (CD66a): As a transmembrane protein, CEACAM1 is a critical regulator of immune responses and cellular growth.[4][9] It is expressed on various cell types, including epithelial, endothelial, and immune cells.[9] CEACAM1 can mediate both inhibitory and activating signals, depending on the isoform and cellular context.[9][10] Its long cytoplasmic tail contains immunoreceptor tyrosine-based inhibitory motifs (ITIMs) that, upon phosphorylation, can recruit phosphatases like SHP-1 and SHP-2 to dampen signaling cascades.[7][9] In the context of cancer, CEACAM1 has a dual role, sometimes acting as a tumor suppressor and in other cases promoting tumor progression and immune evasion.[4][11]

CEACAM5 (CEA, CD66e): This GPI-anchored protein is one of the most well-known tumor markers, particularly for colorectal cancer.[6][12] Overexpression of CEACAM5 is associated with tumor progression, metastasis, and resistance to therapy.[6][13] It functions as a cell adhesion molecule, promoting both homophilic (CEACAM5-CEACAM5) and heterophilic (e.g., with CEACAM6) interactions.[14] Its signaling can activate pathways like c-Src/MAP-ERK, which promotes cell proliferation and migration.[6]

CEACAM6 (NCA, CD66c): Also a GPI-anchored protein, CEACAM6 is frequently overexpressed in a wide range of cancers, including pancreatic, breast, and non-small cell lung cancer.[15][16][17] High expression levels of CEACAM6 are often correlated with poor prognosis.[5] It plays a significant role in promoting tumor cell invasion, metastasis, and resistance to anoikis (a form of programmed cell death that occurs in anchorage-dependent cells when they detach from the surrounding extracellular matrix). CEACAM6 can activate key oncogenic signaling pathways such as PI3K/Akt and MAPK/ERK.[15][16][17]

Signaling Pathways

The signaling cascades initiated by CEACAM proteins are central to their function in both normal physiology and disease. These pathways are complex and often interconnected, influencing cell fate decisions such as proliferation, survival, and migration.

CEACAM1 Signaling

CEACAM1 signaling is multifaceted, with its outcome being highly dependent on its isoform and the cellular environment. The long isoform of CEACAM1 (CEACAM1-L) contains ITIMs in its cytoplasmic domain.[9] Upon homophilic binding, these ITIMs can be phosphorylated, leading to the recruitment of the phosphatases SHP-1 and SHP-2.[7][9] This recruitment can inhibit signaling from activating receptors, such as the B cell receptor (BCR) and T cell receptor (TCR), thereby acting as an immune checkpoint.[2][4] In monocytes, however, homophilic CEACAM1 binding can promote survival through a PI3K/Akt-dependent pathway that leads to the activation of Bcl-2 and inhibition of caspase-3.[4]

Caption: CEACAM1 signaling pathways in immune cells.

CEACAM5 and CEACAM6 Signaling

As GPI-anchored proteins, CEACAM5 and CEACAM6 lack intracellular signaling domains and are thought to transmit signals by associating with other transmembrane proteins or by localizing to specific membrane microdomains.[8] Overexpression of CEACAM5 and CEACAM6 in cancer cells leads to the activation of several oncogenic pathways.

PI3K/Akt Pathway: Both CEACAM5 and CEACAM6 can activate the PI3K/Akt pathway, a central signaling node that promotes cell survival, growth, and proliferation.[6][15] This activation can be mediated through interactions with other receptor tyrosine kinases.

MAPK/ERK Pathway: The MAPK/ERK pathway is another critical signaling cascade that is often activated by CEACAM5 and CEACAM6.[6][15][17] This pathway regulates cell proliferation, differentiation, and migration.

p38-Smad2/3 Pathway: In non-small-cell lung cancer (NSCLC), CEACAM5 has been shown to promote cell proliferation and migration through the p38-Smad2/3 signaling pathway.[18]

Caption: Oncogenic signaling by CEACAM5 and CEACAM6.

Quantitative Data

The expression levels of CEACAM proteins are often altered in cancerous tissues compared to their normal counterparts. This differential expression is a key aspect of their utility as biomarkers and therapeutic targets.

| CEACAM Protein | Cancer Type | Expression Change in Tumor vs. Normal Tissue | Associated Outcome with High Expression | Reference(s) |

| CEACAM1 | Pancreatic Carcinoma | Upregulated in 69% of cases | Decreased overall survival | [19] |

| Colorectal Cancer | Generally downregulated | - | [19] | |

| Gastric Cancer | Upregulated | Decreased overall survival | [19] | |

| Hepatocellular Carcinoma | Upregulated | Decreased overall survival | [19] | |

| Ovarian Cancer | - | Improved overall survival | [20] | |

| CEACAM5 | Colorectal Cancer | Overexpressed | - | [6] |

| Pancreatic Cancer | Overexpressed | - | [12] | |

| Gastric Cancer | Overexpressed | - | [12] | |

| Non-Small Cell Lung Cancer | Overexpressed | - | [12][21] | |

| CEACAM6 | Pancreatic Adenocarcinoma | Upregulated | Poor prognosis | [15][16][17] |

| Breast Cancer | Upregulated | Poor prognosis | [15][16][17] | |

| Non-Small Cell Lung Cancer | Upregulated | Poor prognosis | [15][16][17] | |

| Gastric Cancer | Upregulated | Shorter recurrence-free survival | [19] | |

| Colon Cancer | Upregulated | Shorter recurrence-free survival | [19] |

Experimental Protocols

A variety of experimental techniques are employed to study the expression, localization, and function of CEACAM proteins.

Western Blot Analysis for CEACAM Protein Expression

This technique is used to detect and quantify the amount of a specific CEACAM protein in a cell or tissue lysate.

Methodology:

-

Protein Extraction: Lyse cells or tissues in RIPA buffer containing a protease inhibitor cocktail.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the CEACAM protein of interest overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.[22][23][24]

Immunohistochemistry (IHC) for CEACAM Localization

IHC is used to visualize the expression and localization of CEACAM proteins within tissue sections.

Methodology:

-

Tissue Preparation: Fix tissue samples in formalin and embed in paraffin. Cut thin sections (e.g., 4 µm) and mount on slides.

-

Deparaffinization and Rehydration: Deparaffinize the tissue sections with xylene and rehydrate through a graded series of ethanol.

-

Antigen Retrieval: Perform antigen retrieval to unmask the antigenic epitopes, often by heat-induced methods in a citrate (B86180) or EDTA buffer.

-

Blocking: Block endogenous peroxidase activity with a hydrogen peroxide solution and block non-specific binding sites with a blocking serum.

-

Primary Antibody Incubation: Incubate the sections with a primary antibody against the target CEACAM protein.

-

Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-HRP complex. Visualize the staining with a chromogen such as diaminobenzidine (DAB), which produces a brown precipitate at the site of the antigen.

-

Counterstaining and Mounting: Counterstain the sections with hematoxylin (B73222) to visualize the cell nuclei, dehydrate, and mount with a coverslip.[22][24]

Flow Cytometry for Cell Surface CEACAM Expression

Flow cytometry allows for the quantification of cell surface expression of CEACAM proteins on single cells in a population.

Methodology:

-

Cell Preparation: Prepare a single-cell suspension from cell culture or dissociated tissue.

-

Blocking: Block non-specific antibody binding by incubating the cells with an Fc receptor blocking solution.

-

Primary Antibody Staining: Incubate the cells with a fluorescently labeled primary antibody specific for the extracellular domain of the CEACAM protein.

-

Washing: Wash the cells to remove unbound antibody.

-

Data Acquisition: Analyze the stained cells on a flow cytometer, exciting the fluorophore with a laser and detecting the emitted fluorescence.

-

Data Analysis: Quantify the percentage of positive cells and the mean fluorescence intensity to determine the level of CEACAM expression.[22][25]

Real-Time Quantitative PCR (RT-qPCR) for CEACAM mRNA Expression

RT-qPCR is used to measure the messenger RNA (mRNA) levels of CEACAM genes, providing an indication of gene expression.

Methodology:

-

RNA Extraction: Isolate total RNA from cells or tissues.

-

cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

qPCR Reaction: Set up a PCR reaction containing the cDNA template, gene-specific primers for the CEACAM gene of interest, and a fluorescent DNA-binding dye (e.g., SYBR Green) or a fluorescently labeled probe.

-

Thermocycling and Data Collection: Perform the PCR in a real-time PCR instrument that monitors the fluorescence intensity at each cycle.

-

Data Analysis: Determine the cycle threshold (Ct) value for each sample and normalize to a housekeeping gene to calculate the relative expression of the CEACAM gene.[23][26]

Caption: Workflow for studying CEACAM expression.

Conclusion

The CEACAM family of proteins represents a class of molecules with profound implications for cancer biology and immunology. Their aberrant expression in numerous cancers and their roles in key signaling pathways that drive malignancy underscore their importance as diagnostic markers and therapeutic targets. A thorough understanding of their complex signaling networks and the application of robust experimental methodologies are essential for the continued development of effective CEACAM-targeted therapies. This guide provides a foundational overview to aid researchers and drug development professionals in this endeavor.

References

- 1. [Human carcinoembryonic antigen family proteins, structure and function] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. academic.oup.com [academic.oup.com]

- 4. CEACAM1 as a multi-purpose target for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CEACAM6 expression and function in tumor biology: a comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cusabio.com [cusabio.com]

- 7. CEACAM family: Carcinoembryonic antigen cell adhesion family, CD66 family, C-CAM family - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Signaling by epithelial members of the CEACAM family – mucosal docking sites for pathogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CEACAM1 structure and function in immunity and its therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CEACAMs: their role in physiology and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | The role of carcinoembryonic antigen-related cell adhesion molecule 1 in cancer [frontiersin.org]

- 12. What are CEACAM5 antagonists and how do they work? [synapse.patsnap.com]

- 13. What are CEACAM6 inhibitors and how do they work? [synapse.patsnap.com]

- 14. sinobiological.com [sinobiological.com]

- 15. The emerging roles of CEACAM6 in human cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. The emerging roles of CEACAM6 in human cancer (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. CEACAM5 stimulates the progression of non-small-cell lung cancer by promoting cell proliferation and migration - PMC [pmc.ncbi.nlm.nih.gov]

- 19. CEACAMS 1, 5, and 6 in disease and cancer: interactions with pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. onclive.com [onclive.com]

- 22. CEACAM expression in an in-vitro prostatitis model - PMC [pmc.ncbi.nlm.nih.gov]

- 23. journals.plos.org [journals.plos.org]

- 24. Up-regulation of carcinoembryonic antigen-related cell adhesion molecule 1 in gastrointestinal cancer and its clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Frontiers | CEACAM expression in an in-vitro prostatitis model [frontiersin.org]

- 26. Characterization of a member of the CEACAM protein family as a novel marker of proton pump-rich ionocytes on the zebrafish epidermis - PMC [pmc.ncbi.nlm.nih.gov]

"Celad": Unraveling a Synthetic Origin in Drug Research

Initial investigations into the natural source or origin of "Celad" have revealed that the substance is likely CE-LAD, a synthetic compound developed for scientific research, rather than a naturally occurring molecule. CE-LAD, or 6-(2-chloroethyl)-6-nor-lysergic acid diethylamide, is a lysergamide (B1675752) compound related to the well-known psychedelic lysergic acid diethylamide (LSD). It does not have a known natural source.

CE-LAD was synthesized by the psychedelic chemist David E. Nichols at UNC-Chapel Hill.[1] The compound is an analog of LSD and ETH-LAD, where the N-alkyl chain at the 6-position has been substituted with a nitrogen mustard 2-chloroethyl group.[1] Nichols's objective in creating CE-LAD was to develop an alkylating irreversible ligand for a mutant serotonin (B10506) 5-HT2A receptor.[1] This specific binding property was intended to aid researchers in studying the intricate interactions between ligands and the serotonin 5-HT2A protein complex.[1]

The development of CE-LAD was highlighted in a 2021 episode of the television show "Hamilton's Pharmacopeia," where it was described as one of Nichols's final creations before his retirement.[1] The synthesis of this compound had reportedly been a long-standing challenge.[1] While Nichols was successful in creating CE-LAD, the detailed results of the research involving this compound do not appear to have been published.[1]